6-(3-Iodopropyl)-4-methoxy-1,3-benzodioxole
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Overview
Description
6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is an organic compound that features a benzodioxole ring substituted with an iodopropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER typically involves the iodination of a propyl group followed by its attachment to a benzodioxole ring. One common method includes the use of iodopropane and a benzodioxole derivative under specific reaction conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER can undergo various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the iodopropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different alkyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER involves its interaction with specific molecular targets. The iodopropyl group may facilitate binding to certain enzymes or receptors, leading to a cascade of biochemical events. The benzodioxole ring can also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-BROMOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
- 6-(3-CHLOROPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
- 6-(3-FLUOROPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
Uniqueness
6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is unique due to the presence of the iodopropyl group, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher reactivity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C11H13IO3 |
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Molecular Weight |
320.12 g/mol |
IUPAC Name |
6-(3-iodopropyl)-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C11H13IO3/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
JIJZXTROQRQFKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCCI |
Origin of Product |
United States |
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